N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide
Description
Properties
IUPAC Name |
N-[[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S2/c1-12-16(11-19-24(21,22)15-5-3-2-4-6-15)23-17(20-12)13-7-9-14(18)10-8-13/h2-10,19H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCHNMCHIVEVKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CNS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with the thiazole intermediate.
Attachment of Benzenesulfonamide Moiety: The final step involves the sulfonation of the thiazole derivative with benzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
Antimicrobial Activity
1. Antibacterial Properties
Recent studies have highlighted the antibacterial efficacy of thiazole derivatives, including N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide. The compound has shown promising results against various resistant bacterial strains:
- Minimum Inhibitory Concentration (MIC) : Ranges from 0.23 to 0.70 mg/mL against methicillin-resistant Staphylococcus aureus and other strains.
- Minimum Bactericidal Concentration (MBC) : Ranges from 0.47 to 0.94 mg/mL.
These findings indicate that the compound could be more effective than conventional antibiotics like ampicillin in certain cases .
2. Antifungal Activity
The compound also demonstrates antifungal properties, with MIC values as low as 0.06 mg/mL against various fungal strains such as Trichophyton viride and Aspergillus niger. The structure of the thiazole moiety is believed to play a crucial role in its activity, where specific substitutions enhance its efficacy against fungal pathogens .
Case Study 1: Synthesis and Evaluation
A study conducted on a series of thiazole derivatives demonstrated that compounds similar to this compound exhibited enhanced antimicrobial activity when subjected to structural modifications. The introduction of specific substituents significantly influenced both antibacterial and antifungal activities .
Case Study 2: Structure-Based Drug Design
Research on structure-based drug design (SBDD) has utilized derivatives of this compound to develop new drugs targeting leishmaniasis. The insights gained from molecular docking studies indicated that modifications to the thiazole ring can lead to improved binding affinities with target proteins .
Mechanism of Action
The mechanism of action of N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Physicochemical Properties
- Solubility : The hexanamide analog () is expected to exhibit higher lipophilicity (logP ~3.5) compared to sulfonamides (logP ~2.8–3.2) due to the aliphatic chain .
- Thermal Stability : The tert-butyl-substituted compound () may show enhanced crystallinity and higher melting points due to steric stabilization .
Biological Activity
N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide, also known as 4-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzamide (CAS 865658-39-5), is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has a molecular formula of C18H17ClN2O2S and a molecular weight of 372.87 g/mol. It exhibits a predicted density of 1.282 g/cm³ and a pKa value of approximately 13.58, indicating its acidic properties which may influence its biological interactions .
This compound primarily acts as an inhibitor of carbonic anhydrases (CAs), particularly carbonic anhydrase IX (CA IX). This enzyme is often overexpressed in various tumors and plays a crucial role in maintaining pH balance within cells, making it a target for cancer therapy . The compound has demonstrated selective inhibition against CA IX with IC50 values ranging from 10.93 to 25.06 nM, showcasing its potential as an anticancer agent .
Anticancer Activity
Recent studies have highlighted the compound's ability to induce apoptosis in cancer cell lines, particularly MDA-MB-231 breast cancer cells. The annexin V-FITC assay indicated a significant increase in apoptotic cells (from 0.18% to 22.04%) when treated with the compound, suggesting a robust mechanism for inducing cell death in malignant cells .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. In vitro studies revealed that it exhibits significant antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae at concentrations of 50 μg/mL, with inhibition rates reaching up to 80.69% compared to positive controls . This suggests that the compound may interfere with bacterial growth by inhibiting CAs critical for bacterial survival.
Study on Anticancer Efficacy
In a study focused on the anticancer efficacy of various thiazole derivatives, this compound was highlighted for its potent apoptotic effects on MDA-MB-231 cells. The study utilized flow cytometry to measure apoptosis and demonstrated that the compound significantly increased both early and late apoptotic cells compared to untreated controls .
Evaluation of Antibacterial Properties
Another research effort evaluated the antibacterial activity of several benzenesulfonamides, including this compound. The results indicated that it effectively inhibited biofilm formation and bacterial growth at low concentrations, making it a promising candidate for further development as an antibacterial agent .
Summary of Findings
| Activity | Target | IC50/MIC | Effectiveness |
|---|---|---|---|
| Carbonic Anhydrase Inhibition | CA IX | 10.93–25.06 nM | High selectivity over CA II |
| Apoptosis Induction | MDA-MB-231 Cells | - | Increased apoptosis by ~22-fold |
| Antibacterial Activity | Staphylococcus aureus | 50 μg/mL | Inhibition rate: up to 80.69% |
| Anti-biofilm Activity | Klebsiella pneumoniae | 50 μg/mL | Inhibition rates: up to 79.46% |
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Chlorobenzaldehyde, thiourea | Ethanol | 80 | 65–70 |
| 2 | Benzenesulfonyl chloride | DMF | 60 | 50–55 |
Basic: How is compound purity validated after synthesis?
Standard analytical techniques include:
- TLC : Monitor reaction progress using silica plates (Rf values compared to standards).
- NMR spectroscopy : Confirm structural integrity via ¹H/¹³C NMR (e.g., sulfonamide proton at δ 7.5–8.0 ppm, thiazole C-S bond at δ 165–170 ppm).
- Mass spectrometry : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 389.3) .
Advanced: What methodologies are recommended for crystal structure determination?
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is standard. Key steps:
Q. Table 2: Example Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal system | Triclinic |
| Space group | P1 |
| a, b, c (Å) | 7.97, 9.40, 14.17 |
| α, β, γ (°) | 85.4, 76.7, 86.0 |
Advanced: How to investigate biological target interactions?
- In vitro assays : Measure IC₅₀ values using enzyme inhibition assays (e.g., kinase or protease targets).
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) with immobilized proteins.
- Computational docking : Model interactions using AutoDock Vina or Schrödinger Suite to identify key residues (e.g., sulfonamide H-bonding with Arg123) .
Advanced: How to resolve discrepancies in bioactivity data across studies?
- Assay standardization : Validate protocols (e.g., cell line passage number, serum-free conditions).
- Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. chlorophenyl groups) to identify SAR trends.
- Meta-analysis : Cross-reference data with databases like ChEMBL or PubChem BioAssay .
Basic: What storage conditions ensure compound stability?
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide group.
- Solubility : Dissolve in DMSO (10 mM stock) for long-term biological assays .
Advanced: What computational methods model sulfonamide-target interactions?
- Molecular Dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories in GROMACS).
- QSAR modeling : Corrogate substituent effects (e.g., Hammett σ values for electronic contributions).
- Free energy perturbation (FEP) : Predict binding affinity changes for mutagenesis studies .
Advanced: How to optimize reaction yields for derivatives?
- Catalyst screening : Test Pd(OAc)₂ or CuI for cross-coupling reactions.
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours).
- High-throughput experimentation : Use robotic platforms to screen solvent/base combinations .
Basic: What spectroscopic techniques are essential for characterization?
- ¹H/¹³C NMR : Assign protons (e.g., thiazole CH₃ at δ 2.5 ppm) and carbons.
- FT-IR : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹).
- HRMS : Validate molecular formula (e.g., C₁₇H₁₄ClN₂O₂S₂) .
Advanced: How to validate enzyme inhibition mechanisms?
- Competitive binding assays : Use Lineweaver-Burk plots to determine inhibition type.
- X-ray crystallography : Co-crystallize compound with target enzyme (e.g., carbonic anhydrase II).
- Mutagenesis studies : Replace key residues (e.g., His94 in SULT1A1) to disrupt binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
